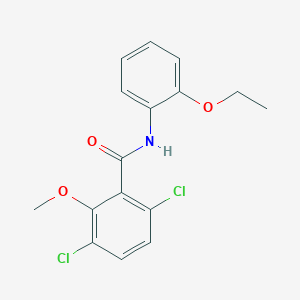

![molecular formula C12H14N4O3 B5559436 2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)

2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrolo-isoxazole derivatives, similar to the target compound, often involves multi-step reactions starting from key intermediates such as 4-cyanopyrrolidin-3-ones. These intermediates can be further transformed through various chemical reactions, including refluxing with phenylhydrazine in ethanol or glacial acetic acid, to yield complex structures involving pyrrole and isoxazole rings (Amer et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of multiple heterocyclic rings, including pyrroles and isoxazoles. The arrangements of these rings and their substituents play a crucial role in determining the chemical behavior and reactivity of the molecule. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate these structures and understand their conformations and electronic configurations.

Chemical Reactions and Properties

Compounds like "2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol" undergo a variety of chemical reactions, including cycloadditions, rearrangements, and ring-opening reactions. For instance, the formation of pyrrolo-isoxazoline derivatives can be achieved through 1,3-dipolar cycloadditions followed by thermal rearrangement, highlighting the compound's versatility in synthetic applications (Zhao & Eguchi*, 1997).

Applications De Recherche Scientifique

Multi-functional Colorimetric Chemosensor

A study introduced a new colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system of pyrrolinone ester and azo-pyrazole moieties. This sensor demonstrates high sensitivity towards metal cations like Co2+, Zn2+, and Cu2+ through significant color changes, indicating its potential for metal ion detection in various environments (Aysha, Mohamed, El-Sedik, & Youssef, 2021).

Optically Active Ligands

Another research effort highlights the regioselective synthesis of optically active (pyrazolyl)pyridines, serving as chiral N,N-donating ligands. These compounds offer a new avenue for creating asymmetric catalysts and materials with specific optical properties (Kowalczyk & Skarżewski, 2005).

Novel Pyrrole Derivatives Synthesis

Research on the synthesis of new pyrrolo-[3,4-c]isoxazole and related derivatives showcases the versatility of pyrrole-based compounds in synthesizing complex heterocyclic structures. These compounds have potential applications in material science and as intermediates in pharmaceutical synthesis (Amer, Hammouda, El-ahl, & Abdel-Wahab, 2007).

Pyrazole Functionalized Substituents

A study detailing the synthesis of pyrazoles with functionalized side chains attached to carbon 3 and varying substituents at carbon 5 highlights the role of pyrazole compounds in developing ligands for potential use in catalysis and material chemistry. The ability to modify the pyrazole nucleus opens up avenues for creating specialized molecules with desired properties (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).

Mécanisme D'action

The mechanism of action of this compound would depend on its exact structure and the biological system in which it is acting. Compounds containing pyrrole rings are found in many biologically active molecules, including certain alkaloids and antibiotics, and they can have a wide range of biological activities .

Safety and Hazards

Orientations Futures

The future directions for research on this compound could include further studies to fully elucidate its synthesis, structure, properties, and potential applications. It could be of interest in the development of new pharmaceuticals or materials, given the wide range of properties and activities exhibited by other compounds containing these types of rings .

Propriétés

IUPAC Name |

(4-hydroxy-1,2-oxazolidin-2-yl)-[3-(1-methylpyrrol-2-yl)-1H-pyrazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-15-4-2-3-11(15)9-5-10(14-13-9)12(18)16-6-8(17)7-19-16/h2-5,8,17H,6-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMYATNOTPUFEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NNC(=C2)C(=O)N3CC(CO3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(1-naphthoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5559357.png)

![2-(methoxymethyl)-4,6-dimethylpyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B5559363.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5559368.png)

![2-[(2-methylphenyl)amino]-N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B5559389.png)

![2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)

![(4aS*,7aR*)-N-(2-fluorophenyl)-4-(2-methoxyethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559406.png)

![2,5-bis[3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]cyclopentanone](/img/structure/B5559439.png)

![2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5559446.png)

![6-(4-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5559452.png)

![N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5559462.png)

![1,1'-{1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5559469.png)